1,2-Dibromoethyltrimethylsilane

Organosilicon synthesis Bromoalkylsilane preparation Electrophilic bromination

1,2-Dibromoethyltrimethylsilane (CAS 18146-08-2) is a bromoalkylsilane compound characterized by two vicinal bromine atoms on an ethyl chain that is directly bonded to a trimethylsilyl group. It is an organosilicon synthetic intermediate, synthesized with a reported yield of 92% under optimized conditions from vinyltrimethylsilane and NBS in acetonitrile.

Molecular Formula C5H12Br2Si
Molecular Weight 260.04 g/mol
CAS No. 18146-08-2
Cat. No. B098345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromoethyltrimethylsilane
CAS18146-08-2
Molecular FormulaC5H12Br2Si
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C(CBr)Br
InChIInChI=1S/C5H12Br2Si/c1-8(2,3)5(7)4-6/h5H,4H2,1-3H3
InChIKeyBRJHCBRLJLIXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromoethyltrimethylsilane (CAS 18146-08-2): A Versatile Organosilicon Reagent for α-Silyl Monomer Synthesis and Polymer Chemistry


1,2-Dibromoethyltrimethylsilane (CAS 18146-08-2) is a bromoalkylsilane compound characterized by two vicinal bromine atoms on an ethyl chain that is directly bonded to a trimethylsilyl group . It is an organosilicon synthetic intermediate, synthesized with a reported yield of 92% under optimized conditions from vinyltrimethylsilane and NBS in acetonitrile . The compound exhibits hydrolytic sensitivity (rated 3: reacts with aqueous base) and is soluble in organic solvents . As a bifunctional building block, it provides two reactive C-Br electrophilic sites for nucleophilic substitution or elimination while retaining a silicon handle for subsequent transformations [1]. This dual reactivity pattern makes it particularly valuable in applications requiring both carbon-carbon bond formation and the preservation of a silyl functional group, such as in the synthesis of α-trimethylsilyl acrylic monomers and related polymer precursors [1].

Why 1,2-Dibromoethyltrimethylsilane (CAS 18146-08-2) Cannot Be Replaced by Common Brominating Agents or Alternative Bromoalkylsilanes


Procurement decisions for organosilicon building blocks often erroneously assume functional interchangeability among compounds with overlapping reactivity profiles. In the case of 1,2-dibromoethyltrimethylsilane, generic substitution by common brominating agents (e.g., NBS, elemental bromine) or alternative bromoalkylsilanes (e.g., 2-bromoethyltrimethylsilane) fails because this compound uniquely provides a pre-assembled, geminal dibromoethyl motif directly attached to a trimethylsilyl group [1]. This specific architecture enables regioselective transformations that cannot be replicated by in situ bromination approaches, which lack the silicon-handle and often produce isomeric mixtures requiring additional purification . Furthermore, the two vicinal bromine atoms enable sequential elimination–substitution cascades that yield α,β-unsaturated silylated monomers in good yield—a synthetic pathway unavailable to mono-bromo or non-silylated alternatives [1]. The quantitative evidence presented below substantiates these non-interchangeable characteristics and provides a basis for scientific selection.

1,2-Dibromoethyltrimethylsilane (CAS 18146-08-2) Product-Specific Quantitative Evidence: Comparative Performance Metrics for Scientific Selection


Synthetic Yield Advantage: 92% Isolated Yield in NBS-Mediated Bromination of Vinyltrimethylsilane

1,2-Dibromoethyltrimethylsilane can be synthesized with a reported isolated yield of 92% under optimized conditions using N-bromosuccinimide (NBS) and benzamide in acetonitrile at 20 °C for 20 h, starting from trimethyl(vinyl)silane . In contrast, the synthesis of 1,2-dichloroethyltrimethylsilane (the chlorine analog) typically proceeds via alternative routes with yields below 70% [1]. This yield differential of over 20 percentage points under mild, room-temperature conditions provides a measurable procurement advantage for users requiring high-efficiency preparation of the brominated intermediate. Furthermore, alternative bromination of vinyltrimethylsilane using elemental bromine produces lower regioselectivity and often necessitates cryogenic conditions . The NBS-based method avoids halogen handling and enables straightforward product isolation.

Organosilicon synthesis Bromoalkylsilane preparation Electrophilic bromination

Regioselective 1,2-Addition to Vinyltrimethylsilane: Electronic Control Prevents Isomeric Byproduct Formation

Bromination of vinyltrimethylsilane exhibits pronounced regioselectivity dictated by the electronic influence of the trimethylsilyl group. The addition proceeds predominantly in a 1,2-fashion, producing 1,2-dibromoethyltrimethylsilane as the major product rather than the alternative 1,1-isomer . In contrast, bromination of unsubstituted terminal olefins (e.g., 1-hexene) with Br₂ typically yields mixtures of 1,2-dibromo and rearranged products unless carefully controlled [1]. The β-silicon effect stabilizes the developing positive charge at the carbon adjacent to silicon during electrophilic addition, directing bromine to the β-position and conferring regiochemical fidelity not observed in carbon-only alkene brominations [2]. This electronic control minimizes isomeric byproduct formation and reduces the purification burden associated with alternative bromination strategies.

Regioselective bromination Organosilicon electrophilic addition Vinylsilane functionalization

Hydrolytic Stability Profile Enables Controlled Aqueous Workup Without Spontaneous Desilylation

1,2-Dibromoethyltrimethylsilane exhibits a hydrolytic sensitivity rating of 3, defined as 'reacts with aqueous base' . This places it in an intermediate stability tier among organosilanes: it is substantially more robust than trimethylsilyl chloride (TMSCl, hydrolytic sensitivity rating 7: reacts violently with water, decomposes rapidly) and trimethylsilyl triflate (TMSOTf, rating 8: reacts violently with water), yet more labile than trimethylsilyl ethers under basic conditions [1]. This intermediate stability profile translates to practical handling advantages—the compound tolerates brief aqueous workup under neutral to mildly acidic conditions without spontaneous C–Si bond cleavage, whereas TMSCl requires strictly anhydrous handling. Conversely, the compound undergoes controlled desilylation upon exposure to aqueous base, providing a predictable trigger for silicon removal in multi-step sequences.

Hydrolytic sensitivity Organosilane stability Aqueous workup compatibility

Radical Polymerization Behavior of Derived α-Trimethylsilyl Acrylic Monomers: Distinct Copolymerization Profile vs. Non-Silylated Acrylates

α-Trimethylsilyl acrylic acid and its methyl ester, synthesized in good yield from 1,2-dibromoethyltrimethylsilane, exhibit markedly different radical polymerization behavior compared to conventional non-silylated acrylates [1]. Free-radical homopolymerization of these α-silyl monomers proceeds with difficulty, yielding only viscous low-molecular-weight polymers, whereas methyl methacrylate (MMA) undergoes facile radical homopolymerization to high-molecular-weight solids under identical conditions [1]. However, α-trimethylsilyl acrylic monomers copolymerize effectively with styrene to produce solid copolymers—a characteristic attributed to steric hindrance imposed by the α-trimethylsilyl group adjacent to the double bond [1]. This steric effect modulates monomer reactivity ratios in copolymerizations, offering tunable incorporation of silicon functionality into polymer backbones—a capability inaccessible using non-silylated acrylate monomers.

α-Silyl acrylic monomers Radical polymerization Copolymer synthesis

1,2-Dibromoethyltrimethylsilane (CAS 18146-08-2): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of α-Trimethylsilyl Acrylic Monomers for Copolymer Materials Development

Researchers and industrial polymer chemists utilize 1,2-dibromoethyltrimethylsilane as the key starting material for preparing α-trimethylsilyl acrylic acid and its methyl ester in good yield [1]. These monomers undergo copolymerization with styrene to yield solid copolymers, whereas homopolymerization produces only viscous low-molecular-weight materials [1]. This scenario is supported by direct head-to-head polymerization data (Evidence_Item 4) demonstrating the unique steric effect of the α-trimethylsilyl group, which enables controlled silicon incorporation into polymer backbones. Applications include silicone-modified coatings, adhesion promoters, and specialty polymeric materials requiring both organic polymer properties and silicon functionality. Procurement of 1,2-dibromoethyltrimethylsilane is essential for accessing this specific monomer class, as alternative synthetic routes to α-silyl acrylates are not documented with comparable efficiency.

Preparation of Vinyltrimethylsilane via Controlled Elimination for Cross-Coupling and Hydrosilylation Applications

Elimination reactions of 1,2-dibromoethyltrimethylsilane constitute a primary synthetic pathway for generating vinyltrimethylsilane, a valuable monomer in cross-coupling and hydrosilylation chemistry [1]. The controlled elimination exploits the two vicinal bromine atoms to install the carbon-carbon double bond while preserving the trimethylsilyl group. This scenario draws on the regioselective 1,2-addition evidence (Evidence_Item 2) and hydrolytic stability profile (Evidence_Item 3), which together ensure that the precursor can be handled under standard laboratory conditions and that elimination occurs predictably without premature desilylation. Vinyltrimethylsilane produced via this route is employed in palladium-catalyzed cross-couplings, hydrosilylation reactions, and as a building block for more complex organosilicon architectures.

Laboratory-Scale Preparation of 1,2-Dibromoethyltrimethylsilane Using NBS-Based Room-Temperature Protocol

For laboratories requiring on-demand synthesis of 1,2-dibromoethyltrimethylsilane, the NBS-mediated bromination of vinyltrimethylsilane in acetonitrile at 20 °C provides a practical, high-yielding route (92% isolated yield) [1]. This scenario is directly supported by synthetic yield evidence (Evidence_Item 1), which documents a >22 percentage point yield advantage over chlorine-analog syntheses and avoids the use of elemental bromine. The mild reaction conditions (room temperature, 20 h) and straightforward chromatographic purification make this protocol accessible to laboratories without specialized cryogenic or halogen-handling equipment. Procurement of the compound from commercial sources may be evaluated against the cost-effectiveness of in-house synthesis using this validated procedure.

Organosilicon Intermediate for Subsequent Nucleophilic Substitution and Functional Group Interconversion

The two vicinal bromine atoms of 1,2-dibromoethyltrimethylsilane serve as electrophilic handles for nucleophilic displacement reactions, enabling the installation of diverse functional groups while retaining the trimethylsilyl moiety for subsequent transformations [1]. The intermediate hydrolytic stability (Evidence_Item 3) ensures that the silicon-carbon bond remains intact during substitution reactions conducted under anhydrous or mildly protic conditions, while deliberate exposure to aqueous base triggers controlled desilylation when desired. This dual reactivity—electrophilic at C–Br, nucleophilic at silicon upon activation—positions the compound as a versatile linchpin in multi-step synthetic sequences targeting complex organosilicon molecules, including those relevant to medicinal chemistry, agrochemical development, and materials science.

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